molecular formula C9H10BrF3N2OS B6349937 ({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidamide hydrobromide CAS No. 1326812-30-9

({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidamide hydrobromide

Cat. No. B6349937
CAS RN: 1326812-30-9
M. Wt: 331.15 g/mol
InChI Key: QDTHZTXXBIHKBJ-UHFFFAOYSA-N
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Description

“({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidamide hydrobromide” is a chemical compound with the CAS Number: 938156-44-6 . It has a molecular weight of 315.16 . The IUPAC name for this compound is 4-(trifluoromethyl)benzyl imidothiocarbamate hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F3N2S.BrH/c10-9(11,12)7-3-1-6(2-4-7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]methyl carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2OS.BrH/c10-9(11,12)15-7-3-1-6(2-4-7)5-16-8(13)14;/h1-4H,5H2,(H3,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTHZTXXBIHKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)OC(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidamide hydrobromide

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